

Application Notes: Employing CTAB in the Extraction of DNA from Polysaccharide-Rich Samples

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Compound of Interest

Compound Name:	Cetrimonium
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Introduction: The Challenge of Polysaccharide Contamination

Isolating high-quality genomic DNA is a critical prerequisite for a multitude of molecular applications, from PCR and sequencing to gene cloning and genetic marker analysis.[\[1\]](#)[\[2\]](#) However, for researchers working with certain sample types—notably plants, fungi, and some bacteria—the presence of high concentrations of polysaccharides presents a significant obstacle.[\[3\]](#)[\[4\]](#)[\[5\]](#)

Polysaccharides are long-chain carbohydrate molecules that can co-precipitate with DNA during standard extraction procedures.[\[4\]](#)[\[6\]](#) This co-precipitation leads to several downstream problems:

- Enzyme Inhibition: Polysaccharides are known to inhibit the activity of enzymes crucial for molecular biology, such as Taq polymerase in PCR and restriction enzymes.[\[3\]](#)[\[4\]](#)
- Increased Viscosity: The presence of polysaccharides results in a highly viscous DNA solution, making it difficult to handle and pipette accurately.[\[3\]](#)[\[4\]](#)

- Inaccurate DNA Quantification: Polysaccharides can interfere with spectrophotometric readings, leading to an overestimation of DNA concentration.[6]
- Physical Interference: Polysaccharides can physically impede the access of enzymes to the DNA template.

These challenges necessitate a robust DNA extraction method that can effectively separate DNA from these contaminating molecules. The Cetyltrimethylammonium bromide (CTAB) method has emerged as a gold standard for this purpose.[7]

The Principle of the CTAB Method

CTAB is a cationic detergent that plays a multifaceted role in the extraction of DNA from polysaccharide-rich samples.[8][9] Its effectiveness stems from its chemical properties and its interaction with cellular components in the extraction buffer.

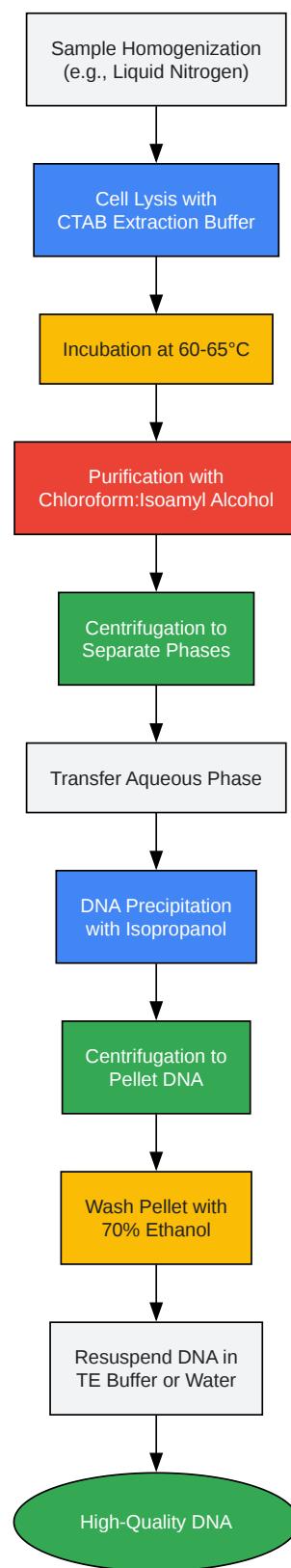
The key functions of CTAB in DNA extraction are:

- Cell Lysis: As a detergent, CTAB disrupts cell membranes by solubilizing their lipid components, leading to the release of cellular contents, including DNA.[8][9][10]
- Formation of DNA-CTAB Complexes: In a low-salt environment, the positively charged CTAB forms complexes with the negatively charged phosphate backbone of DNA. This complex is soluble in the extraction buffer.
- Selective Precipitation of Polysaccharides: In a high-salt buffer (typically containing ≥ 1.4 M NaCl), most polysaccharides become insoluble and can be pelleted by centrifugation, effectively separating them from the DNA, which remains in solution.[11]
- Denaturation of Proteins: CTAB also aids in the denaturation of proteins, including DNases, which could otherwise degrade the DNA.[9]

Additives such as polyvinylpyrrolidone (PVP) are often included in the CTAB buffer to help remove polyphenols, another common contaminant in plant and fungal tissues.[9][11]

Visualizing the CTAB DNA Extraction Workflow

The following diagram illustrates the general workflow of the CTAB DNA extraction method.

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Caption: General workflow of the CTAB method for DNA extraction.

Logical Relationship of CTAB in Overcoming Extraction Challenges

The diagram below illustrates how the components of the CTAB method work together to overcome the challenges associated with polysaccharide-rich samples.



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Caption: How CTAB method components address extraction challenges.

Quantitative Data Presentation

The following tables summarize quantitative data from studies comparing the CTAB method with other extraction techniques in polysaccharide-rich samples.

Table 1: Comparison of DNA Yield and Purity from Plant Samples

Plant Species	Extraction Method	DNA Yield (µg/g tissue)	A260/A280 Ratio	A260/A230 Ratio	Reference
Mangroves & Salt Marsh Species	Modified CTAB	8.8 - 9.9 µg/µL (Concentration)	1.78 - 1.84	>2.0	[3]
Echinochloa colona (leaves)	Modified CTAB	Not Specified	1.8 - 2.1	Not Specified	[12]
Echinochloa colona (seeds)	Modified CTAB	Not Specified	1.8 - 2.2	Not Specified	[12]
Maize	CTAB	Not Specified	1.6 - 2.0	Not Specified	[13]
Yam and Banana	Optimized CTAB	287.40 - 424.95 ng/µL (Concentration)	2.10 - 2.19	≥1.8	

Table 2: Comparison of DNA Yield and Purity from Fungal Samples

Fungal Species	Extraction Method	DNA Yield (µg/g mycelium)	A260/A280 Ratio	A260/A230 Ratio	Reference
Schizophyllum commune	CTAB-PEG	>30	>1.8	>2.0	[14]
Schizophyllum commune	4% CTAB	~25	~1.8	~1.8	[15]
Schizophyllum commune	2% CTAB	~15	~1.7	<1.6	[15]

Experimental Protocols

Protocol 1: DNA Extraction from Plant Tissues using the CTAB Method

This protocol is a general guideline and may require optimization for specific plant species.

Materials:

- CTAB Extraction Buffer (2% CTAB, 100 mM Tris-HCl pH 8.0, 20 mM EDTA pH 8.0, 1.4 M NaCl)[16]
- β -mercaptoethanol[16]
- Polyvinylpyrrolidone (PVP) (optional)[16]
- Chloroform:Isoamyl alcohol (24:1)[17]
- Isopropanol (ice-cold)[17]
- 70% Ethanol (ice-cold)[17]
- TE Buffer (10 mM Tris-HCl pH 8.0, 1 mM EDTA pH 8.0)[17]
- RNase A (10 mg/mL)[11]
- Liquid nitrogen[16]
- Mortar and pestle[7]
- Microcentrifuge tubes (1.5 mL or 2 mL)
- Water bath or heating block
- Microcentrifuge

Procedure:

- Sample Preparation: a. Weigh 100-200 mg of fresh young leaf tissue (or 20-50 mg of silica-dried tissue).[16][17] b. Freeze the tissue with liquid nitrogen in a pre-chilled mortar.[7][16] c. Grind the tissue to a fine powder using a pestle.[7][16]
- Lysis: a. Transfer the powdered tissue to a 2 mL microcentrifuge tube. b. Add 1 mL of pre-warmed (60-65°C) CTAB Extraction Buffer. Just before use, add β-mercaptoethanol to the buffer to a final concentration of 0.2-1% (v/v).[16] If polyphenols are a major issue, add PVP to the buffer (1-2%). c. Vortex vigorously to mix the sample. d. Incubate the mixture at 60-65°C for 30-60 minutes with occasional gentle swirling.[16][17]
- Purification: a. Cool the tube to room temperature. b. Add an equal volume (1 mL) of chloroform:isoamyl alcohol (24:1).[17] c. Mix gently by inverting the tube for 5-10 minutes to form an emulsion. d. Centrifuge at 12,000 x g for 10-15 minutes at room temperature.[16] e. Carefully transfer the upper aqueous phase to a new microcentrifuge tube, avoiding the interface.[17] f. Repeat the chloroform:isoamyl alcohol extraction if the aqueous phase is not clear.[11]
- DNA Precipitation: a. Add 0.7 volumes of ice-cold isopropanol to the aqueous phase.[11] b. Mix gently by inversion until a white, thread-like DNA precipitate is visible. c. Incubate at -20°C for at least 30 minutes to enhance precipitation.[16]
- Pelleting and Washing: a. Centrifuge at 12,000 x g for 10-15 minutes at 4°C to pellet the DNA. b. Carefully decant the supernatant without disturbing the pellet. c. Wash the pellet with 1 mL of ice-cold 70% ethanol.[17] d. Centrifuge at 10,000 x g for 5 minutes at 4°C. e. Carefully decant the ethanol. Repeat the wash step.
- Drying and Resuspension: a. Air-dry the pellet for 10-15 minutes at room temperature. Do not over-dry. b. Resuspend the DNA pellet in 50-100 µL of TE Buffer or sterile water.[17] c. To aid dissolution, incubate at 65°C for 10 minutes.
- RNase Treatment (Optional but Recommended): a. Add 1 µL of RNase A (10 mg/mL) to the resuspended DNA.[11] b. Incubate at 37°C for 30-60 minutes.[11] c. Store the purified DNA at -20°C.

Protocol 2: DNA Extraction from Fungal Tissues using the CTAB Method

This protocol is suitable for fresh or dried fungal mycelium or fruiting bodies.

Materials:

- 2% CTAB Extraction Buffer (2% CTAB, 100 mM Tris-HCl pH 8.0, 20 mM EDTA pH 8.0, 1.4 M NaCl)[18]
- β -mercaptoethanol (optional)[18]
- Chloroform:Isoamyl alcohol (24:1)[18]
- Isopropanol (ice-cold)[18]
- 70% Ethanol (ice-cold)[18]
- TE Buffer (10 mM Tris-HCl pH 8.0, 1 mM EDTA pH 8.0)[18]
- RNase A (10 mg/mL)
- Liquid nitrogen (optional, for tough samples)[19]
- Sterile pestle for microcentrifuge tubes or bead beating system[18]
- Microcentrifuge tubes (1.5 mL or 2 mL)
- Water bath or heating block
- Microcentrifuge

Procedure:

- Sample Preparation: a. Place 50-100 mg of fresh or dried fungal tissue into a 2 mL microcentrifuge tube.[19] b. For tough tissues, freeze with liquid nitrogen and grind to a powder.[19] For softer tissues, proceed to the next step.
- Lysis: a. Add 500 μ L of 2% CTAB Extraction Buffer to the tube.[18] b. Mechanically disrupt the cells by grinding with a sterile pestle inside the tube or using a bead beater.[18] c. Incubate at 65°C for 30-60 minutes, vortexing every 10 minutes.[18]

- Purification: a. Add 500 µL of chloroform:isoamyl alcohol (24:1).[18] b. Vortex thoroughly and centrifuge at >13,000 rpm for 20 minutes.[18] c. Carefully transfer the upper aqueous phase (approx. 300-400 µL) to a new tube without disturbing the interface.[18]
- DNA Precipitation: a. Add an equal volume (300-400 µL) of cold isopropanol.[18] b. Mix gently and incubate at -20°C for at least 1 hour.[18]
- Pelleting and Washing: a. Centrifuge at maximum speed for 15 minutes to pellet the DNA. [18] b. Carefully pour off the isopropanol. c. Wash the pellet with 500 µL of 70% ethanol, mix gently, and centrifuge at 12,000 rpm for 30 seconds.[18] d. Discard the supernatant and repeat the wash step.
- Drying and Resuspension: a. Pour off the ethanol and completely dry the pellet, for example, at 65°C for >30 minutes in a dry heater.[18] b. Resuspend the DNA in 50-100 µL of TE buffer or sterile water.[18] c. Incubate at 65°C for >20 minutes to inactivate any remaining DNases. [18]
- RNase Treatment (Optional): a. Cool the sample to room temperature. b. Add 1 µL of RNase A (10 mg/mL) and incubate at 37°C for 30 minutes. c. Store the DNA at -20°C.

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